2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
Brand Name: Vulcanchem
CAS No.: 306979-71-5
VCID: VC6882639
InChI: InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+
SMILES: CC(C)(C=NOC)SC1=CC=C(C=C1)Cl
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime

CAS No.: 306979-71-5

Cat. No.: VC6882639

Molecular Formula: C11H14ClNOS

Molecular Weight: 243.75

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime - 306979-71-5

Specification

CAS No. 306979-71-5
Molecular Formula C11H14ClNOS
Molecular Weight 243.75
IUPAC Name (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine
Standard InChI InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+
Standard InChI Key NIIZMDFZKNSBQU-MDWZMJQESA-N
SMILES CC(C)(C=NOC)SC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is systematically named (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine, reflecting its IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS No.306979-71-5
Molecular FormulaC₁₁H₁₄ClNOS
Molecular Weight243.75 g/mol
SMILESCC(C)(C=NOC)SC1=CC=C(C=C1)Cl
InChI KeyNIIZMDFZKNSBQU-MDWZMJQESA-N

The (E)-configuration at the imine double bond is confirmed by the stereodescriptor in its InChI string.

Structural Features and Electronic Properties

The molecule integrates three key moieties:

  • 4-Chlorophenyl sulfanyl group: Introduces aromaticity and electrophilic substitution potential at the para-chloro position.

  • Branched 2-methylpropanal backbone: Provides steric bulk, influencing reaction kinetics and regioselectivity.

  • O-Methyloxime functional group: Enhances stability compared to free oximes while retaining nucleophilic character at the imine nitrogen .

Density functional theory (DFT) calculations predict partial positive charge localization on the imine carbon (C=N) and the sulfur atom, facilitating nucleophilic and oxidative reactions, respectively.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step sequence:

Step 1: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal

  • Substrate: 4-Chlorothiophenol reacts with 2-methylpropanal under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

  • Mechanism: Nucleophilic aromatic substitution (SₙAr) at the aldehyde β-position, favored by the steric protection of the methyl groups .

Step 2: O-Methyloxime Formation

  • Reagents: O-Methylhydroxylamine hydrochloride (MeONH₂·HCl) in ethanol/water, with sodium acetate buffer (pH 4–5).

  • Conditions: Reflux at 60–80°C for 6–12 hours, yielding the (E)-isomer preferentially due to steric hindrance.

Industrial-Scale Production Challenges

Reactivity and Functional Transformations

Nucleophilic Additions

The imine group undergoes nucleophilic attacks at the electrophilic carbon:

C=N-OCH3+NuC(Nu)-N-OCH3\text{C=N-OCH}_3 + \text{Nu}^- \rightarrow \text{C(Nu)-N-OCH}_3

Common nucleophiles include Grignard reagents and hydrides, producing secondary amines after workup.

Sulfanyl Group Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether to sulfoxide:

SmCPBASO\text{S} \xrightarrow{\text{mCPBA}} \text{SO}

Further oxidation to sulfone requires harsher conditions (e.g., H₂O₂/AcOH) .

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl, H₂O/THF), the oxime hydrolyzes to regenerate the parent aldehyde:

C=N-OCH3H+C=O+MeONH2\text{C=N-OCH}_3 \xrightarrow{\text{H}^+} \text{C=O} + \text{MeONH}_2

Future Research Priorities

  • Biological Screening: Comprehensive in vitro testing against kinase and protease targets.

  • Process Chemistry: Development of continuous-flow synthesis to improve yield and reduce waste.

  • Derivatization Studies: Exploration of Suzuki-Miyaura couplings at the chlorophenyl ring for library synthesis.

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